molecular formula C6H4Cl2N2O B2795457 3,5-Dichloroisonicotinamide CAS No. 70593-51-0

3,5-Dichloroisonicotinamide

Cat. No. B2795457
CAS RN: 70593-51-0
M. Wt: 191.01
InChI Key: MGQHSBXCQUJESR-UHFFFAOYSA-N
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Description

3,5-Dichloroisonicotinamide is a chemical compound with the CAS number 70593-51-0 . It is used as a building block in various chemical syntheses .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloroisonicotinamide consists of a pyridine ring with two chlorine atoms and an amide group . The IUPAC name for this compound is 3,5-dichloroisonicotinamide . The InChI code is 1S/C6H4Cl2N2O/c7-3-1-10-2-4 (8)5 (3)6 (9)11/h1-2H, (H2,9,11) .


Physical And Chemical Properties Analysis

3,5-Dichloroisonicotinamide is a solid at room temperature . It has a molecular weight of 191.02 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Chromogenic Detection System in Clinical Chemistry

Fossati et al. (2010) developed a chromogenic detection system incorporating 3,5-dichloroisonicotinamide for assaying uric acid in biological fluids. This system offered a reliable, simple, and rapid method suitable for manual or automated procedures, significantly advancing clinical chemistry practices (Fossati & Prencipe, 2010).

Environmental and Agricultural Chemistry

In environmental and agricultural chemistry, 3,5-dichloroisonicotinamide is significant in the context of pesticides and fungicides. A study by Zober et al. (1995) on the health effects of exposure to vinclozolin, a fungicide containing a 3,5-dichloroaniline moiety, reveals the importance of monitoring such compounds for potential health impacts (Zober et al., 1995).

Bioremediation and Environmental Science

Kuhn and Suflita (1989) found that chloroaniline compounds, including 3,5-dichloroaniline, can be biologically dehalogenated in polluted aquifers under methanogenic conditions. This discovery suggests novel approaches for bioremediation in environments contaminated with these chemicals (Kuhn & Suflita, 1989).

Wastewater Treatment

Kobetičová et al. (2015) explored the efficiency of alternative low-cost adsorbents for removing 3,5-dichlorophenol from wastewater. Their research highlights the potential of using waste materials for environmental remediation and wastewater treatment (Kobetičová et al., 2015).

Agricultural Development

Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, to develop novel natural-product-based herbicides. Their study demonstrates the potential of compounds related to 3,5-dichloroisonicotinamide in creating effective herbicides against certain weeds (Yu et al., 2021).

Pharmaceutical Research

In the realm of pharmaceutical research, 3,5-dichloroisonicotinamide-related compounds have been studied for various therapeutic applications. For example, Jethmalani et al. (1996) examined compounds biologically important as herbicidal, pesticidal, or fungicidal agents, highlighting the diverse applications of these chemicals in pharmaceuticals (Jethmalani et al., 1996).

Dermatology and Cosmetic Applications

Wohlrab and Kreft (2014) discussed the use of niacinamide, an amide of vitamin B3, which is related to nicotinic acid compounds like 3,5-dichloroisonicotinamide. Their research showcases its use in dermatology and cosmetics for its various biological effects (Wohlrab & Kreft, 2014).

Food Chemistry

In food chemistry, compounds related to 3,5-dichloroisonicotinamide have been explored for their impact on food safety and quality. Jędrkiewicz et al. (2016) reviewed the knowledge on 3-MCPD, a food contaminant, including its formation, occurrence, and toxicological aspects, highlighting the significance of such compounds in food science (Jędrkiewicz et al., 2016).

Environmental Microbiology

Kimura et al. (2016) investigated the effects of 3,5-dichlorophenol on microbial community dynamics in activated sludge, revealing insights into environmental microbiology and the potential impact of such compounds on microbial ecosystems (Kimura et al., 2016).

Safety And Hazards

The safety information for 3,5-Dichloroisonicotinamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3,5-dichloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-3-1-10-2-4(8)5(3)6(9)11/h1-2H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQHSBXCQUJESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Cl)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloroisonicotinamide

Synthesis routes and methods

Procedure details

3,5-Dichloropyridine-4-carboxylic acid chloride (0.54 g, 2.6 mmol) was dissolved in CH2Cl2 (2.6 mL, 2.6 mmol) and NH3 (2.0 M in dioxane) (6.5 mL) was added. The reaction mixture was cooled to 0° C. for 30 min. The residue was quenched with water and extracted with EtOAc. The organic layer was washed with brine, dried over anhydrous MgSO4 and concentrated in vacuo. The crude product was purified by preparative HPLC on silica gel to yield 3,5-dichloropyridine-4-carboxamide (0.135 g).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two

Citations

For This Compound
8
Citations
AP Martyn, AC Willis, MJ Kelso - Synthetic Communications, 2020 - Taylor & Francis
Herein, we report the synthesis of thioridazine-VLA-4 hybrid epimers. These hybrid molecules were obtained by means of a click reaction involving N-propargyl northioridazine …
Number of citations: 1 www.tandfonline.com
Y Hoshina, S Ikegami, A Okuyama, H Fukui… - Bioorganic & medicinal …, 2005 - Elsevier
The discovery and SAR of 2,3-diphenylpropionic acid derivatives as highly potent VLA-4 antagonists are described. One representative compound, 9cc has inhibited intercellular …
Number of citations: 14 www.sciencedirect.com
AE McGrath, AP Martyn, LR Whittell, FE Dawes… - Journal of structural …, 2018 - Elsevier
Bacterial sliding clamps bind to DNA and act as protein-protein interaction hubs for several proteins involved in DNA replication and repair. The partner proteins all bind to a common …
Number of citations: 10 www.sciencedirect.com
C Burnouf, E Auclair, N Avenel, B Bertin… - Journal of Medicinal …, 2000 - ACS Publications
The synthesis, structure−activity relationships, and biological properties of a novel series of potent and selective phosphodiesterase type 4 (PDE4) inhibitors are described. These new …
Number of citations: 56 pubs.acs.org
A Martyn - 2017 - ro.uow.edu.au
Novel strategies and therapeutics for treating haematological malignancies and lowering disease recurrence are highly sought after. A promising approach towards reducing recurrence …
Number of citations: 3 ro.uow.edu.au
KM Darwish, A Abdelwaly, AM Atta, MA Helal - Journal of Molecular …, 2022 - Elsevier
Phosphodiesterase-4 (PDE4) is responsible for the selective degradation of the 3ʹ-cyclic phosphate bonds of cAMP. A collection of twenty-three diverse 1,2,3,4-tertahydro-β-carboline- …
Number of citations: 1 www.sciencedirect.com
WC Lee - 2017 - repository.usfca.edu
2-Aminophenyl-1H-pyrazole (2-APP) was discovered as a novel removable bidentate directing group for copper-mediated aerobic oxidative C (sp2)–H bond amidation and …
Number of citations: 2 repository.usfca.edu
LT Gaddam, PA Sreenivasulu Thata… - Organic …, 2019 - arkat-usa.org
Direct coupling of heteroaldehydes with heteroaryl amines/sulfonylamines is performed under green conditions using PEG-400 in the presence of oxidant CCl3CN/H2O2. The presence …
Number of citations: 3 www.arkat-usa.org

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